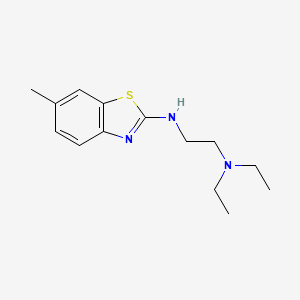

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Vue d'ensemble

Description

“N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H21N3S. It has a molecular weight of 263.41 .

Synthesis Analysis

The synthesis of similar compounds involves direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” consists of a benzothiazole ring attached to an ethane-1,2-diamine moiety via a nitrogen atom . The InChI code for this compound is 1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) .Applications De Recherche Scientifique

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry Summary of Application: This compound is utilized in the synthesis of various pharmacologically active derivatives. These derivatives are often screened for their potential as therapeutic agents. Methods of Application: The compound serves as a precursor in the synthesis of derivatives that are then tested for biological activity. Techniques like NMR, HPLC, LC-MS, and UPLC are used for analysis . Results: The derivatives synthesized from this compound have been found to exhibit a range of biological activities, which may include anti-inflammatory and analgesic properties.

Application in Heterocyclic Chemistry Synthesis

Scientific Field

Heterocyclic Chemistry Summary of Application: This compound is used in the synthesis of novel heterocyclic moieties that have potential biological activities. Methods of Application: Cyanoacetylation of amines, including this compound, is a key step in forming biologically active heterocycles . Results: The resulting heterocyclic compounds are often screened for various biological activities, which may lead to the development of new chemotherapeutic agents.

Application in Metal–Organic Frameworks (MOFs)

Scientific Field

Material Chemistry Summary of Application: The compound has been shown to act as a solvent with phase-directing capabilities in the synthesis of MOFs . Methods of Application: It is used as a greener solvent alternative in MOF synthesis, which is typically done in toxic formamide solvents. Results: The use of this compound in MOF synthesis can lead to the development of controlled-release insect repellent formulations and other applications where non-toxic solvents are preferred.

Application in Ionic Liquid Systems

Scientific Field

Physical Chemistry Summary of Application: The compound is involved in the preparation of novel ionic liquid systems with potential applications in various fields. Methods of Application: It is used in the synthesis of new types of binary mixtures based on ionic liquids, which are prepared across a range of concentrations . Results: The thermodynamic properties and intermolecular interactions of these ionic liquid systems are studied, which can inform their use in different industrial applications.

These applications demonstrate the versatility of N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine in various scientific fields. The compound’s role as a precursor, solvent, and reactant highlights its importance in advancing research and development in chemistry and material science. For detailed experimental procedures and quantitative results, it is recommended to consult the original research articles or reviews in scientific journals. The provided information is based on general practices and known applications in the respective fields. Accessing full texts of the referenced articles would provide more specific details .

Application in Azo Dye Synthesis

Scientific Field

Organic and Industrial Chemistry Summary of Application: This compound is used in the synthesis of azo dye derivatives that incorporate heterocyclic scaffolds, enhancing their bioactive properties . Methods of Application: The synthesis involves the incorporation of heterocyclic moieties into the azo dye scaffold, which can be achieved through various synthetic approaches, including condensation reactions . Results: The azo dye derivatives exhibit a broad spectrum of biological properties, such as antibacterial, anticancer, and antimicrobial activities, and are used in the pharmaceutical sector .

Application in Molecularly Imprinted Polymers

Scientific Field

Analytical Chemistry Summary of Application: The compound is used in the creation of molecularly imprinted polymers for biomimetic recognition, which can be applied in sensor technology . Methods of Application: The polymerization process involves using the compound as a template molecule to create specific binding sites within the polymer matrix . Results: The resulting polymers exhibit selective rebinding to the compound and can be used in electrochemical sensors to determine its concentration .

Application in Triazine Derivative Synthesis

Scientific Field

Pharmaceutical Chemistry Summary of Application: The compound is a precursor in the synthesis of triazine derivatives, which are evaluated for their pharmacological activities . Methods of Application: The synthesis of triazine derivatives involves various chemical reactions to attach different functional groups to the triazine core . Results: The triazine derivatives are pharmacologically evaluated for activities such as anti-inflammatory, analgesic, and ulcerogenic, with some showing significant potential .

These applications further illustrate the diverse roles that N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine can play in scientific research, from aiding in the development of new pharmaceutical agents to enhancing sensor technologies. For detailed experimental procedures and quantitative results, consulting the original research articles or reviews in scientific journals is recommended. The provided information is based on general practices and known applications in the respective fields .

Propriétés

IUPAC Name |

N',N'-diethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAYQWBTWYCBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)

![4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1387595.png)

![4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1387605.png)

![(4S)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B1387614.png)